1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione
Overview
Description
“1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C14H14N2O3 . It has a molecular weight of 258.27 g/mol . The compound is also known by several synonyms, including “1-(4-morpholinophenyl)-1H-pyrrole-2,5-dione” and "N-(4-Morpholinophenyl)maleimide" .
Synthesis Analysis
A related compound, a novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer, was synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . This was followed by a one-step homopolymerization of MPAP and different dianhydrides to synthesize three new polyimides (PIs) .
Molecular Structure Analysis
The compound’s structure includes a morpholine ring attached to a phenyl group, which is further connected to a pyrrole-2,5-dione group . The InChI string and Canonical SMILES for the compound are available .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.27 g/mol and a computed XLogP3 value of 0.8 . It has no hydrogen bond donors but has four hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 258.10044231 g/mol . The topological polar surface area of the compound is 49.8 Ų .
Scientific Research Applications
Gas Separation
- Scientific Field: Chemical Engineering .
- Summary of the Application: This compound is used in the synthesis of novel homopolyimides for gas separation . The compound is used to design and synthesize a novel diamine monomer, which is then used to synthesize new polyimides (PIs) through one-step homopolymerization .
- Methods of Application or Experimental Procedures: The diamine monomer is synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . The synthesized PIs are soluble in common organic solvents such as NMP, DMAc, and CHCl3 .
- Results or Outcomes: The PIs have high thermal performance and excellent thermal stability . They also have good optical transparency and hydrophobicity . The PIs show good gas separation performance, especially for the CO2/N2, O2/N2, and He/N2 separations .
Security Marker in Paper Documents
- Scientific Field: Nanotechnology .
- Summary of the Application: Fluorescent nanoparticles of this compound have been developed and characterized for possible applications as security markers in paper documents .
- Methods of Application or Experimental Procedures: The nanoparticles are prepared by reprecipitation in water under sonication . The size and shape of these nanoparticles are highly dependent on sonication power .
- Results or Outcomes: The nanoparticles exhibit a remarkable increase in fluorescence yield as their sizes decrease . They also show striking stability of optical and mechanical properties over the course of months, making them suitable for applications that rely on strong and stable fluorescence .
Dopant in Silicone Elastomer
- Scientific Field: Material Science .
- Summary of the Application: This compound can be used as a dopant to dope silicone elastomer for the formation of 3D biocompatible scaffolds . It can also be used in two-photon polymerization for the micro-fabrication of 3D hydrogels for potential biomedical and tissue engineering applications .
- Methods of Application or Experimental Procedures: The compound is used as a dopant in the silicone elastomer. The doping process involves mixing the compound with the silicone elastomer and then curing the mixture .
- Results or Outcomes: The doped silicone elastomer forms 3D biocompatible scaffolds that can be used in various biomedical applications .
Synthesis of Polyimides
- Scientific Field: Polymer Chemistry .
- Summary of the Application: This compound is used in the synthesis of novel polyimides .
- Methods of Application or Experimental Procedures: The compound is used to synthesize a novel diamine monomer, which is then used to synthesize new polyimides through one-step homopolymerization .
- Results or Outcomes: The synthesized polyimides have high thermal performance and excellent thermal stability. They also have good optical transparency and hydrophobicity .
Synthesis of Diamine Monomer
- Scientific Field: Organic Chemistry .
- Summary of the Application: This compound is used in the synthesis of a novel diamine monomer .
- Methods of Application or Experimental Procedures: The compound is used to synthesize a novel diamine monomer by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .
- Results or Outcomes: The synthesized diamine monomer is then used to synthesize new polyimides through one-step homopolymerization .
Dopant in Silicone Elastomer
- Scientific Field: Material Science .
- Summary of the Application: This compound can be used as a dopant to dope silicone elastomer for the formation of 3D biocompatible scaffolds . It can also be used in two-photon polymerization for the micro-fabrication of 3D hydrogels for potential biomedical and tissue engineering applications .
- Methods of Application or Experimental Procedures: The compound is used as a dopant in the silicone elastomer. The doping process involves mixing the compound with the silicone elastomer and then curing the mixture .
- Results or Outcomes: The doped silicone elastomer forms 3D biocompatible scaffolds that can be used in various biomedical applications .
Future Directions
Future research could focus on further elucidating the chemical properties and potential applications of “1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione”. Given the interest in related compounds for their potential in various applications, such as gas separation , this compound may also have potential uses that have yet to be explored.
properties
IUPAC Name |
1-(4-morpholin-4-ylphenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-5-6-14(18)16(13)12-3-1-11(2-4-12)15-7-9-19-10-8-15/h1-6H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBAXWAPIROUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351392 | |
Record name | 1-[4-(Morpholin-4-yl)phenyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione | |
CAS RN |
216774-38-8 | |
Record name | 1-[4-(Morpholin-4-yl)phenyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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